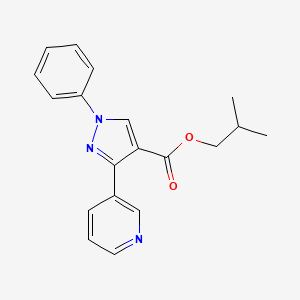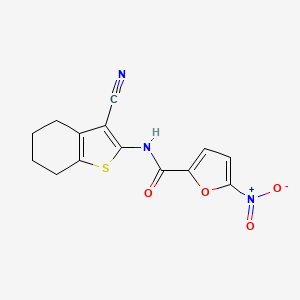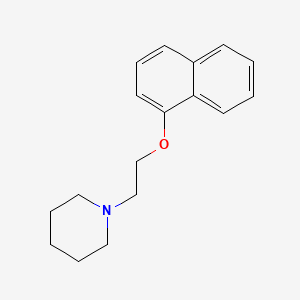![molecular formula C17H19NO2 B5834464 3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)
3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-methylphenyl group and a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation of 4-methylacetophenone with 1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is then subjected to acidic workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: A compound with similar structural features but containing an imidazole ring instead of a pyrrole ring.
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrrole derivatives.
Uniqueness
3-[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenyl group and a prop-2-en-1-yl group makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-[5-(4-methylphenyl)-1-prop-2-enylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-18-15(9-11-17(19)20)8-10-16(18)14-6-4-13(2)5-7-14/h3-8,10H,1,9,11-12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAJLKFIPNGSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2CC=C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)

![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)

![4-[(2-Chlorophenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5834449.png)
![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5834458.png)
![N-(4-methylphenyl)-2-{4-[(E)-2-nitroethenyl]phenoxy}acetamide](/img/structure/B5834459.png)

![Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B5834468.png)

![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5834477.png)
